N-[2-(Furan-3-YL)ethyl]-4-phenoxybenzamide
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Overview
Description
N-[2-(Furan-3-YL)ethyl]-4-phenoxybenzamide is a compound that features a furan ring, an ethyl chain, and a phenoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Furan-3-YL)ethyl]-4-phenoxybenzamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Attachment of the Ethyl Chain: The ethyl chain is introduced via alkylation reactions, where the furan ring is treated with ethyl halides in the presence of a base.
Formation of the Phenoxybenzamide Moiety: This step involves the reaction of 4-phenoxybenzoic acid with an amine to form the amide bond. The reaction is typically carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Furan-3-YL)ethyl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(Furan-3-YL)ethyl]-4-phenoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules and materials.
Material Science: The unique structural properties of the compound make it suitable for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(Furan-3-YL)ethyl]-4-phenoxybenzamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. The furan ring and phenoxybenzamide moiety can facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Furan-2-YL)ethyl]-4-phenoxybenzamide: Similar structure but with the furan ring at a different position.
N-[2-(Thiophen-3-YL)ethyl]-4-phenoxybenzamide: Similar structure but with a thiophene ring instead of a furan ring.
N-[2-(Pyridin-3-YL)ethyl]-4-phenoxybenzamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N-[2-(Furan-3-YL)ethyl]-4-phenoxybenzamide is unique due to the specific positioning of the furan ring and the combination of the furan, ethyl chain, and phenoxybenzamide moiety. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-19(20-12-10-15-11-13-22-14-15)16-6-8-18(9-7-16)23-17-4-2-1-3-5-17/h1-9,11,13-14H,10,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTSRVWYLQFLFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCCC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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